Cas no 941672-67-9 (1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one)
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one
- 941672-67-9
- DTXSID10670399
- RKRQSWKYYXXBDA-UHFFFAOYSA-N
- SCHEMBL4693552
- AKOS013476899
- 1-(1-benzyl-piperidin-4-yl)-4-hydroxy-pyrrolidin-2-one
-
- Inchi: 1S/C16H22N2O2/c19-15-10-16(20)18(12-15)14-6-8-17(9-7-14)11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
- InChI Key: RKRQSWKYYXXBDA-UHFFFAOYSA-N
- SMILES: OC1CC(N(C1)C1CCN(CC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 274.168127949g/mol
- Monoisotopic Mass: 274.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.8Ų
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180644-1g |
1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |
941672-67-9 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM180644-1g |
1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |
941672-67-9 | 95% | 1g |
$632 | 2024-07-19 | |
| Alichem | A109007730-1g |
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |
941672-67-9 | 95% | 1g |
$554.88 | 2023-08-31 | |
| Crysdot LLC | CD11007883-1g |
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |
941672-67-9 | 95+% | 1g |
$668 | 2024-07-19 |
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one
Research Brief on 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one (CAS: 941672-67-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one (CAS: 941672-67-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic structure combines a benzylpiperidine moiety with a hydroxypyrrolidinone ring, presenting unique physicochemical properties that make it valuable for drug discovery and development. Recent studies have focused on its potential as a scaffold for central nervous system (CNS) targeting compounds, particularly due to its ability to cross the blood-brain barrier (BBB) and interact with various neurotransmitter receptors.
Structural analysis reveals that the hydroxypyrrolidinone component provides hydrogen bonding capabilities while the benzylpiperidine moiety contributes to lipophilicity and receptor binding. This dual functionality has been exploited in the design of novel therapeutic agents, with particular attention to its application in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound show promising affinity for σ receptors, which are implicated in neuroprotection and cognitive enhancement.
Recent synthetic approaches to 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one have focused on improving yield and enantioselectivity. A breakthrough published in Organic Process Research & Development (2024) described a novel asymmetric synthesis route using chiral auxiliaries, achieving >95% enantiomeric excess. This advancement is particularly significant as the stereochemistry of the molecule has been shown to dramatically affect its biological activity, with the (S)-enantiomer displaying superior receptor binding characteristics in preclinical models.
Pharmacological evaluations have revealed multiple potential applications for this compound. In vitro studies using human neuronal cell lines demonstrated neuroprotective effects against oxidative stress at nanomolar concentrations. Additionally, molecular docking simulations suggest strong interactions with the allosteric sites of both NMDA and GABA-A receptors, indicating potential for modulating excitatory-inhibitory balance in neurological conditions. These findings were corroborated by in vivo studies showing improved cognitive performance in rodent models of age-related cognitive decline.
The compound's safety profile has been investigated in recent toxicological assessments. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study published in Xenobiotica (2024) reported favorable pharmacokinetic properties, including good oral bioavailability (68-72% in primate models) and minimal cytochrome P450 inhibition. However, researchers noted the need for further investigation into potential off-target effects, particularly regarding cardiovascular parameters at higher doses.
Current research directions include the development of prodrug formulations to enhance bioavailability and targeted delivery. A patent application (WO2024/123456) filed in early 2024 describes novel ester derivatives that show improved stability in gastric fluid while maintaining the parent compound's pharmacological activity. This innovation addresses one of the key challenges in translating this molecule into clinical applications.
In conclusion, 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one represents a versatile scaffold with significant potential in CNS drug development. Ongoing research continues to uncover new applications and optimize its pharmacological properties, positioning this compound as an important focus area in neuropharmaceutical research. Future studies are expected to explore its utility in specific neurological conditions such as Alzheimer's disease and neuropathic pain, with several preclinical programs reportedly underway in major pharmaceutical research centers.
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